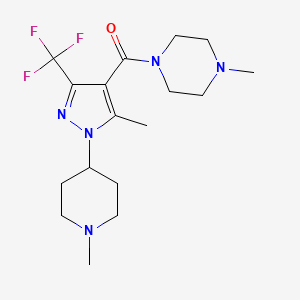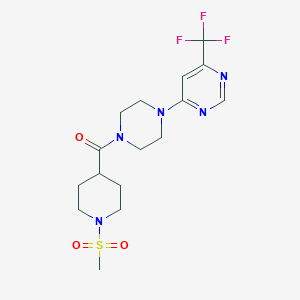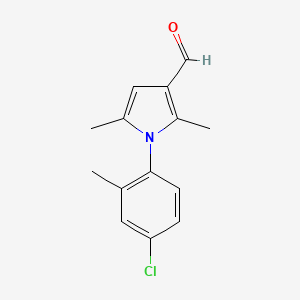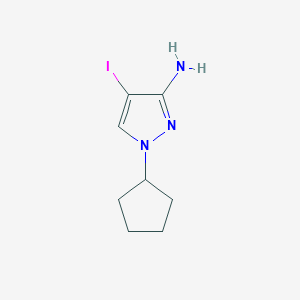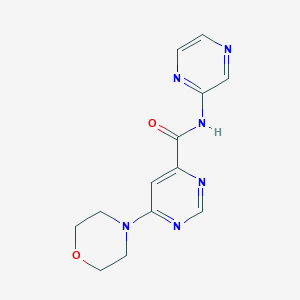
6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C₁₃H₁₄N₆O₂ and a molecular weight of 286.295 g/mol. This compound is used in various scientific experiments and has applications in fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra and CDK2/cyclin A2 , which are crucial for tuberculosis therapy and cancer treatment, respectively.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to significant activity against mycobacterium tuberculosis h37ra and inhibitory activity against CDK2/cyclin A2 .
Biochemical Pathways
Based on the targets, it can be inferred that the compound may affect thecell cycle progression and the metabolic processes of Mycobacterium tuberculosis H37Ra .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . It also shows inhibitory activity against CDK2/cyclin A2, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM . These results indicate that the compound has potential anti-tubercular and anti-cancer effects.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide are not fully understood yet. It is known that this compound has been designed and synthesized for its potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still being studied. Preliminary studies suggest that it may have significant activity against Mycobacterium tuberculosis H37Ra
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide involves several steps. One common method includes the reaction of pyrazine-2-carboxylic acid with morpholine and pyrimidine-4-carboxylic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit biological activities and are studied for their potential therapeutic applications.
Pyrimidine derivatives: These compounds share a similar core structure and have diverse applications in chemistry and medicine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-morpholin-4-yl-N-pyrazin-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-13(18-11-8-14-1-2-15-11)10-7-12(17-9-16-10)19-3-5-21-6-4-19/h1-2,7-9H,3-6H2,(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXRLUCZZHUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
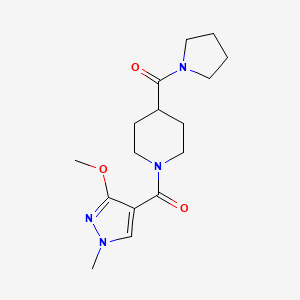
![4-methanesulfonyl-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2444001.png)
![5-[[5-(2-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2444002.png)
![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2444003.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2444005.png)
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2444006.png)

![3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2444009.png)
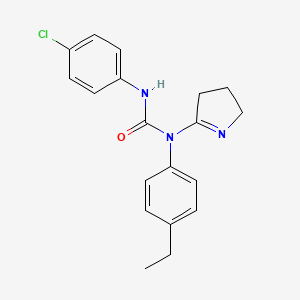
![N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2444014.png)
